molecular formula C10H17NO B13232182 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one CAS No. 94827-95-9

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B13232182
CAS No.: 94827-95-9
M. Wt: 167.25 g/mol
InChI Key: PBWHMIKVKLPBCY-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-3-azabicyclo[321]octan-2-one is a nitrogen-containing heterocyclic compound It is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction might yield alkanes or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or activating their function . This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

94827-95-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(12)11-9/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

PBWHMIKVKLPBCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C(=O)N1)C)C

Origin of Product

United States

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